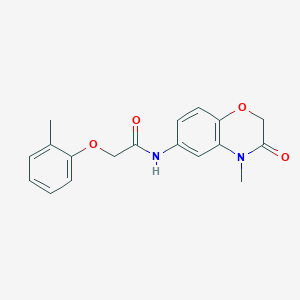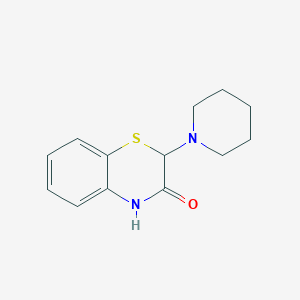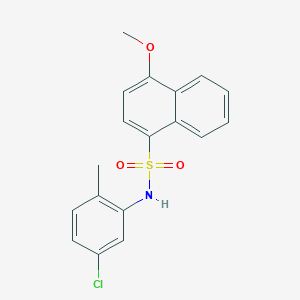![molecular formula C15H18N2O3 B7546972 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidin-2-one, also known as MPPL, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPL is a synthetic compound that is commonly used in experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
作用机制
The exact mechanism of action of 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one is not fully understood. However, it has been suggested that this compound may act as a dopamine receptor agonist, which could explain its potential therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to increase dopamine release in the brain, which could explain its potential therapeutic effects in the treatment of Parkinson's disease. In addition, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of diseases that involve oxidative stress.
实验室实验的优点和局限性
One advantage of using 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, this compound has been found to have low toxicity, which makes it safe to use in experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research involving 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one. For example, researchers could investigate the potential therapeutic applications of this compound in the treatment of other diseases, such as depression and anxiety. In addition, researchers could investigate the mechanism of action of this compound in more detail, which could lead to the development of more effective treatments for Parkinson's disease and other neurological disorders. Finally, researchers could investigate the potential side effects of this compound, which could help to ensure its safety for use in humans.
Conclusion
In conclusion, 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidin-2-one is a synthetic compound that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications have made it an important area of focus for researchers. While there are still many unanswered questions about this compound, its potential for use in the treatment of various diseases makes it an exciting area for future research.
合成方法
The synthesis of 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one involves the reaction between morpholine-4-carbonyl chloride and 3-phenylpropylamine in the presence of a base. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound. The purity of the compound can be improved through recrystallization.
科学研究应用
1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been used in research to investigate its mechanism of action and its effects on the central nervous system.
属性
IUPAC Name |
1-[3-(morpholine-4-carbonyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14-5-2-6-17(14)13-4-1-3-12(11-13)15(19)16-7-9-20-10-8-16/h1,3-4,11H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYXSUALPIYMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)

![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)

![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)

![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
